Atrazine mercapturate

Description

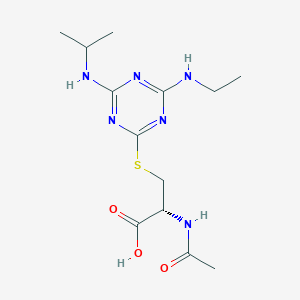

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBXBVCDDNBLJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160763 | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138722-96-0 | |

| Record name | Atrazine mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atrazine Mercapturate Formation in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway leading to the formation of atrazine mercapturate in humans. It is designed to be a comprehensive resource for professionals in research, science, and drug development, offering detailed information on the core metabolic processes, enzymatic reactions, quantitative data, and relevant experimental methodologies.

Introduction to Atrazine Metabolism

Atrazine is a widely used herbicide that the human body metabolizes through two primary phases: Phase I and Phase II detoxification pathways.[1][2] While Phase I metabolism, primarily mediated by cytochrome P-450 enzymes, involves the N-dealkylation of atrazine, Phase II metabolism is crucial for its detoxification and excretion.[1][3] A key Phase II reaction is the conjugation of atrazine with glutathione (GSH), which leads to the formation of atrazine mercapturate, a significant metabolite found in human urine.[4][5] The presence of atrazine mercapturate in urine serves as a specific biomarker for confirming exposure to this herbicide.[6][7][8]

The Metabolic Pathway of Atrazine in Humans

The biotransformation of atrazine in humans is a multi-step process. Initially, atrazine can undergo oxidative N-dealkylation by cytochrome P450 enzymes (CYPs), primarily CYP1A2, CYP2C19, and CYP3A4, to form metabolites such as desethylatrazine (DEA) and desisopropylatrazine (DIA).[3]

However, a significant pathway for atrazine detoxification involves direct conjugation with glutathione (GSH).[2][4] This reaction is catalyzed by the enzyme Glutathione S-transferase P1-1 (hGSTP1-1).[4][5] The resulting glutathione conjugate (Atrazine-SG) is then further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form atrazine mercapturate, which is then excreted in the urine.[4][6]

References

- 1. outside.vermont.gov [outside.vermont.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization of atrazine biotransformation by human and murine glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary metabolites as biomarkers of human exposure to atrazine: atrazine mercapturate in agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Atrazine Mercapturate Test | Take Control Of Your Health With Superpower [superpower.com]

Atrazine Mercapturate: A Technical Overview of its Chemical and Physical Properties

Introduction

Atrazine mercapturate (N-acetyl-S-[4-(ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-L-cysteine) is a significant metabolite of the widely used triazine herbicide, atrazine.[1][2] Its detection in biological samples, particularly urine, serves as a key biomarker for assessing human exposure to the parent compound.[3][4] Understanding the chemical and physical properties of atrazine mercapturate is crucial for researchers, scientists, and drug development professionals in the fields of toxicology, environmental science, and human health. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for its analysis and visualization of its metabolic formation.

Chemical and Physical Properties

Table 1: Chemical Identity of Atrazine Mercapturate

| Property | Value | Reference |

| IUPAC Name | (2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | [5] |

| Synonyms | ATR Mercapturate, N-Acetyl-S-(4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl)-L-cysteine | [1][5] |

| CAS Number | 138722-96-0 | [1][5] |

| Molecular Formula | C₁₃H₂₂N₆O₃S | [1][5] |

| Physical State | Crystalline solid | [1] |

Table 2: Physicochemical Properties of Atrazine Mercapturate

| Property | Value | Reference |

| Molecular Weight | 342.42 g/mol | [5] |

| Exact Mass | 342.14740976 Da | [5] |

| Monoisotopic Mass | 342.14740976 Da | [5] |

| XLogP3-AA | 1.6 | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 8 | [5] |

| Rotatable Bond Count | 7 | [5] |

| Topological Polar Surface Area | 154 Ų | [5] |

| Heavy Atom Count | 23 | [5] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Purity (commercial) | ≥98% | [1] |

Table 3: Spectroscopic and Structural Identifiers

| Identifier Type | Value | Reference |

| SMILES | CCNC1=NC(=NC(=N1)SC--INVALID-LINK--NC(=O)C)NC(C)C | [5] |

| InChI | InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | [5] |

| InChIKey | JYBXBVCDDNBLJW-VIFPVBQESA-N | [5] |

Metabolic Pathway: Formation of Atrazine Mercapturate

Atrazine is metabolized in humans and other organisms through several pathways, including N-dealkylation and conjugation with glutathione.[3] The formation of atrazine mercapturate is a detoxification process initiated by the enzymatic conjugation of atrazine with glutathione, catalyzed by glutathione S-transferase.[6][7][8] This conjugate is then further metabolized to the cysteine conjugate, which is subsequently N-acetylated to form atrazine mercapturate, the final excretory product.[9]

Experimental Protocols

The quantification of atrazine mercapturate in biological matrices, primarily urine, is essential for exposure assessment. Several analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and sensitive technique.

Online Solid-Phase Extraction-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE-HPLC-MS/MS)

This method is highly sensitive and suitable for large-scale sample analysis.[10][11]

Sample Preparation:

-

Urine samples are centrifuged to remove particulate matter.

-

An aliquot of the supernatant is transferred to an autosampler vial.

-

An internal standard (e.g., a stable isotope-labeled atrazine mercapturate) is added to each sample for quantification by isotope dilution.[12]

Instrumentation:

-

An HPLC system equipped with an online SPE system.

-

A tandem mass spectrometer with a turbo ion spray or electrospray ionization (ESI) source.[3]

Methodology:

-

Online SPE: The urine sample is injected and loaded onto an SPE cartridge (e.g., Oasis HLB).[12] This step allows for the concentration of the analyte and the removal of interfering matrix components.

-

Chromatographic Separation: After extraction, the analyte is eluted from the SPE cartridge and transferred to an analytical HPLC column for separation from other urinary components.

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Atrazine mercapturate is detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[11]

The limit of quantification for this method can be as low as 0.05 ng/mL in urine.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a higher-throughput and more cost-effective method for screening a large number of samples, though it may have lower specificity compared to LC-MS/MS.[12][13]

Methodology:

-

Solid-Phase Extraction (SPE): To improve sensitivity and reduce matrix interference, urine samples are first subjected to SPE.[12] A mixed-mode cation exchange (MCX) SPE has been shown to provide good recoveries (around 82%).[12]

-

ELISA Procedure:

-

The purified extract is added to microtiter plates pre-coated with antibodies specific to atrazine mercapturate.

-

An enzyme-conjugated secondary antibody is added.

-

A substrate is introduced, which produces a colorimetric signal in the presence of the enzyme.

-

The intensity of the color is measured using a plate reader and is inversely proportional to the concentration of atrazine mercapturate in the sample.

-

The sensitivity of the ELISA method can be significantly improved (up to 10-fold) with the inclusion of an SPE step.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of atrazine mercapturate in urine using online SPE-HPLC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. atrazine mercapturate | 138722-96-0 [chemicalbook.com]

- 3. Urinary metabolites as biomarkers of human exposure to atrazine: atrazine mercapturate in agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atrazine mercapturate - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Atrazine mercapturate | C13H22N6O3S | CID 178512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Glutathione conjugation: atrazine detoxication mechanism in corn. | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Atrazine metabolism in sorghum: catabolism of the glutathione conjugate of atrazine. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved methods for urinary atrazine mercapturate analysis--assessment of an enzyme-linked immunosorbent assay (ELISA) and a novel liquid chromatography-mass spectrometry (LC-MS) method utilizing online solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary biomarkers of atrazine exposure among farm pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Atrazine Mercapturate Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of atrazine mercapturate, a key metabolite of the widely used herbicide atrazine. The availability of a high-purity atrazine mercapturate standard is crucial for accurate toxicological studies, environmental monitoring, and the development of related diagnostics. This document outlines a detailed methodology for the laboratory-scale synthesis of this standard, including reaction conditions, purification protocols, and characterization.

Introduction

Atrazine is a triazine-class herbicide extensively used in agriculture. Its metabolism in various organisms, including humans, often proceeds through conjugation with glutathione, which is subsequently metabolized to a mercapturic acid derivative. Atrazine mercapturate is therefore an important biomarker for assessing exposure to atrazine. This guide details a robust method for the synthesis of atrazine mercapturate via the nucleophilic substitution of the chlorine atom on the atrazine ring with the thiol group of N-acetyl-L-cysteine.

Synthesis of Atrazine Mercapturate

The synthesis of atrazine mercapturate is achieved by reacting atrazine with N-acetyl-L-cysteine in the presence of a base. The base is essential for the deprotonation of the thiol group of N-acetyl-L-cysteine, forming a thiolate anion which acts as a potent nucleophile.

Reaction Scheme

The overall reaction for the synthesis of atrazine mercapturate is depicted below.

Caption: Reaction scheme for the synthesis of atrazine mercapturate.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar atrazine derivatives.

Materials:

-

Atrazine (≥98% purity)

-

N-Acetyl-L-cysteine (≥99% purity)

-

Potassium hydroxide (KOH)

-

Ethanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve atrazine in a suitable volume of ethanol.

-

Addition of N-Acetyl-L-cysteine and Base: In a separate beaker, dissolve N-acetyl-L-cysteine and a molar excess of potassium hydroxide in a minimal amount of deionized water.

-

Reaction: Add the N-acetyl-L-cysteine/KOH solution to the stirring solution of atrazine.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with hydrochloric acid to a pH of approximately 7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Table 1: Molar Ratios and Reaction Conditions

| Parameter | Value |

| Atrazine | 1.0 equivalent |

| N-Acetyl-L-cysteine | 1.2 equivalents |

| Potassium Hydroxide | 2.4 equivalents |

| Solvent | Ethanol/Water (e.g., 4:1 v/v) |

| Reaction Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 5 - 8 hours |

Purification of Atrazine Mercapturate

The crude product obtained from the synthesis requires purification to achieve the high purity necessary for an analytical standard (typically ≥98%). A multi-step purification process involving column chromatography is recommended.

Purification Workflow

Caption: Workflow for the purification of atrazine mercapturate.

Experimental Protocol

Materials:

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Methanol

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude atrazine mercapturate in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased to effectively separate the product from unreacted starting materials and byproducts.

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

-

Analysis and Pooling: Identify the fractions containing the pure atrazine mercapturate by TLC, pool them together.

-

Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified atrazine mercapturate as a solid.

-

Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Table 2: Purification Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase Gradient | Start with 100% Hexane, gradually increase Ethyl Acetate concentration to 100% |

| TLC Visualization | UV light (254 nm) |

| Expected Purity | ≥98% |

Characterization and Data Presentation

The identity and purity of the synthesized atrazine mercapturate standard should be confirmed using various analytical techniques.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of methanol and water is commonly used.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the atrazine mercapturate. Both ¹H and ¹³C NMR should be performed.

Expected Quantitative Data

Table 3: Summary of Expected Analytical Data

| Analysis | Expected Result |

| Yield | 60-80% (based on atrazine) |

| Purity | ≥98% (by HPLC) |

| MS (ESI+) | Expected m/z: [M+H]⁺ = 343.15 |

| ¹H NMR | Characteristic peaks corresponding to the ethyl and isopropyl groups of the atrazine core, the N-acetyl group, and the cysteine moiety. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the triazine ring, the alkyl side chains, and the N-acetyl-cysteine portion of the molecule. |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of a high-purity atrazine mercapturate standard. Adherence to the outlined protocols will enable researchers and scientists to produce a reliable analytical standard essential for a wide range of applications in environmental science, toxicology, and drug development. The successful synthesis and characterization of this metabolite are fundamental for advancing our understanding of atrazine's metabolic fate and its impact on biological systems.

Atrazine Mercapturate: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of atrazine mercapturate, a key biomarker for monitoring exposure to the herbicide atrazine. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, metabolic pathways, and analytical methodologies for its detection.

Core Chemical and Physical Data

Atrazine mercapturate is the principal metabolite of atrazine found in human urine, formed through the glutathione conjugation pathway.[1][2] Its presence in urine is a reliable indicator of recent atrazine exposure. Key quantitative data for atrazine mercapturate are summarized below.

| Property | Value | Source |

| CAS Number | 138722-96-0 | PubChem, Cayman Chemical, MedKoo |

| Molecular Weight | 342.42 g/mol | PubChem, MedKoo, Allmpus |

| Molecular Formula | C13H22N6O3S | PubChem, Cayman Chemical, MedKoo |

Metabolic Pathway of Atrazine to Atrazine Mercapturate

Atrazine is metabolized in humans and other organisms primarily through a Phase II detoxification process involving glutathione S-transferases (GSTs).[3][4] This enzymatic reaction conjugates atrazine with glutathione, leading to the formation of atrazine-glutathione. This conjugate is then further processed through the mercapturic acid pathway to yield atrazine mercapturate, which is subsequently excreted in the urine.[2]

Caption: Atrazine metabolism via the mercapturic acid pathway.

Experimental Protocols for Quantification in Urine

The quantification of atrazine mercapturate in urine is crucial for assessing human exposure to atrazine. The two primary analytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of atrazine mercapturate in urine.[5][6] An improved method utilizes online solid-phase extraction (SPE) for sample cleanup and concentration prior to analysis.[5]

Sample Preparation and Extraction:

-

Acidify urine samples (e.g., to pH 2 with acetic acid).[7]

-

For online SPE, inject the urine sample directly into the system. An Oasis HLB column can be used for extraction.[5]

-

For offline SPE, pass the acidified urine through a solid-phase extraction cartridge (e.g., Oasis MCX).[5]

-

Wash the cartridge to remove interferences.

-

Elute atrazine mercapturate with an appropriate solvent (e.g., ethyl acetate).[7]

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

HPLC System: A system capable of gradient elution is required.

-

Analytical Column: A reverse-phase column such as a C18 is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., formic acid), is used for separation.

-

Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.[7]

The limit of quantification for this method can be as low as 0.05 ng/mL.[5]

Caption: General workflow for LC-MS/MS analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening large numbers of urine samples for atrazine mercapturate.[1][8] It is a competitive immunoassay where atrazine mercapturate in the sample competes with a labeled atrazine mercapturate conjugate for binding to a limited number of specific antibodies.

General ELISA Protocol:

-

Coating: Microtiter plates are coated with antibodies specific to atrazine mercapturate.

-

Sample/Standard Addition: Urine samples (often diluted to minimize matrix effects) and standards of known atrazine mercapturate concentrations are added to the wells.[8]

-

Competitive Binding: An enzyme-labeled atrazine mercapturate conjugate is added to the wells. This competes with the atrazine mercapturate in the sample for binding to the antibodies.

-

Incubation: The plate is incubated to allow for binding to occur.

-

Washing: The plate is washed to remove any unbound reagents.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Signal Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of atrazine mercapturate in the sample.

The limit of quantification for ELISA can be around 0.3 µg/L after a 4-fold dilution of the urine sample.[8]

Conclusion

This technical guide provides essential information on atrazine mercapturate for the scientific community. The detailed metabolic pathway and analytical protocols serve as a valuable resource for researchers involved in toxicology, environmental health, and drug development. The continued refinement of analytical methods will further enhance our ability to accurately assess human exposure to atrazine and understand its potential health implications.

References

- 1. Determination of atrazine metabolites in human urine: development of a biomarker of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atrazine Mercapturate Test | Take Control Of Your Health With Superpower [superpower.com]

- 3. Characterization of atrazine biotransformation by human and murine glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved methods for urinary atrazine mercapturate analysis--assessment of an enzyme-linked immunosorbent assay (ELISA) and a novel liquid chromatography-mass spectrometry (LC-MS) method utilizing online solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of an enzyme-linked immunosorbent assay for atrazine mercapturic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicokinetics and biological half-life of atrazine mercapturate

An In-depth Technical Guide to the Toxicokinetics and Biological Half-Life of Atrazine Mercapturate

Executive Summary

Atrazine, a widely utilized herbicide, undergoes rapid absorption, metabolism, and excretion in mammals. Its toxicokinetics are characterized by two primary metabolic pathways: N-dealkylation and glutathione conjugation. The latter pathway results in the formation of atrazine mercapturate, a specific and major urinary metabolite in humans. This metabolite serves as a critical biomarker for assessing recent exposure due to its rapid elimination from the body, typically within 24 to 48 hours. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of atrazine, with a specific focus on the formation and biological half-life of atrazine mercapturate. It synthesizes quantitative data, details common experimental protocols for its study, and visualizes key metabolic and procedural pathways for researchers, scientists, and drug development professionals.

Introduction

Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide used to control broadleaf and grassy weeds in crops such as corn and sugarcane.[1] Its prevalence in agricultural settings leads to potential human exposure through contaminated drinking water, occupational contact, or inhalation.[1][2] Understanding the metabolic fate of atrazine in the human body is crucial for risk assessment and biomonitoring.

One of the principal routes of atrazine biotransformation is conjugation with glutathione, leading to the formation of atrazine mercapturic acid (atrazine mercapturate).[1] This metabolite is of particular interest because it is an unambiguous indicator of atrazine exposure.[3][4] Unlike dealkylated metabolites, which can be common to several triazine herbicides, atrazine mercapturate is specific to atrazine.[1][3] This document serves as a technical guide to its toxicokinetics and biological half-life.

Toxicokinetics of Atrazine

The disposition of atrazine in the body is governed by the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption

-

Oral: Atrazine is readily absorbed from the gastrointestinal tract following oral administration. Studies in rats show nearly complete absorption, with estimates around 80% or higher.[2][5]

-

Dermal: In contrast, dermal absorption is limited. In humans, studies have shown that only about 0.3% to 6% of a dermally applied dose is absorbed over a 24-hour period.[2][6]

Distribution

Once absorbed, atrazine is rapidly distributed throughout the body.[2][5] It has been detected in various tissues, including the liver, kidneys, ovaries, and fat.[6] However, atrazine does not significantly bioaccumulate in the body.[2][6] A notable characteristic is its tendency to bind to hemoglobin in red blood cells, which can lead to higher concentrations in this compartment compared to others.[5][7]

Metabolism

Atrazine is extensively metabolized through two primary pathways.[5][8]

-

N-Dealkylation: This pathway is mediated by cytochrome P-450 (CYP450) enzymes and involves the stepwise removal of the ethyl and isopropyl groups.[2][8] This process yields metabolites such as desethylatrazine (DEA), desisopropylatrazine (DIA), and the fully dealkylated product, diaminochloroatrazine (DACT).[9][10] DACT is a major metabolite found in rats and mice.[9]

-

Glutathione Conjugation: This is a significant detoxification pathway in humans.[1] Atrazine undergoes conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This conjugate is further processed in the kidneys to form atrazine mercapturate, which is then excreted in the urine.[11] In human urine, atrazine mercapturate is a major metabolite, often found in concentrations ten times higher than the parent compound or its dealkylated products.[12]

Excretion

Atrazine and its metabolites are eliminated from the body rapidly, primarily through urine.[2][7]

-

In rats, approximately 67-75% of an oral dose is excreted in the urine and about 18-20% in the feces within 7 days.[5][7][11]

-

A significant portion of the dose, over 50%, is excreted within the first 24 hours.[5][7] Due to this rapid clearance, urinary biomarkers like atrazine mercapturate must be measured within 24 to 48 hours of a suspected exposure.[2]

Biological Half-Life

The biological half-life refers to the time it takes for the concentration of a substance in the body to be reduced by half.

Atrazine (Parent Compound)

The parent compound has a relatively short biological half-life, reflecting its rapid metabolism and clearance.

-

Humans: The elimination half-life is reported to be between 10.8 and 11.2 hours.[2]

-

Monkeys: Plasma half-life has been measured at 4 hours.[6]

-

Rats: The whole-body half-life is approximately 31 hours (1.3 days).[5][7][13]

Atrazine Mercapturate and Other Metabolites

Specific half-life values for atrazine mercapturate are not extensively documented in the literature. However, its role as a biomarker of recent exposure provides strong evidence of a short half-life.[1][4] The detection window for atrazine mercapturate in urine is generally considered to be 1-3 days post-exposure, after which levels fall below detection limits.[2][4] This rapid appearance and disappearance is consistent with a biological half-life on the order of hours to a day. In monkeys, atrazine metabolites have been reported to have half-lives of 2.8 and 17.8 hours.[6]

Experimental Protocols and Methodologies

The study of atrazine toxicokinetics relies on established methodologies in both animal models and human subjects.

In Vivo Animal Studies

A common experimental design involves the administration of radiolabeled atrazine to rodents to trace its fate.

-

Model: Fischer 344 or Sprague-Dawley rats are frequently used.[11]

-

Dosing: A single oral dose of [¹⁴C]-atrazine (e.g., 30 mg/kg) is administered via gavage.[9][11]

-

Sample Collection: Urine, feces, and blood are collected at timed intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours) post-administration. Tissues may be harvested at the end of the study.

-

Analysis: Radioactivity in samples is quantified using liquid scintillation counting to determine the rate and route of excretion. Metabolite profiles are determined using chromatographic techniques.

Human Biomonitoring Studies

These studies typically involve individuals with potential occupational exposure.

-

Subjects: Agricultural workers or herbicide applicators are recruited for study.[1][3][12]

-

Sample Collection: Spot urine samples are collected before a work shift (pre-exposure) and at the end of the workday (post-exposure).[3] Additional samples may be collected over the subsequent 1-3 days.

-

Analysis: Urine samples are analyzed for atrazine and its key metabolites, particularly atrazine mercapturate, to confirm exposure.

Analytical Quantification

The accurate measurement of atrazine mercapturate in biological matrices requires sensitive and specific analytical methods.

-

Sample Preparation: Urine samples often undergo solid-phase extraction (SPE) to clean up the sample and concentrate the analytes of interest prior to analysis.[14]

-

Instrumentation:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantifying atrazine mercapturate, offering high sensitivity and specificity.[9][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Also used for the detection of atrazine and its metabolites.[12]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method developed for detecting atrazine and its mercapturate conjugate in urine.[12]

-

Data Presentation

The following tables summarize key quantitative data on the toxicokinetics and biological half-life of atrazine and its metabolites.

Table 1: Biological Half-Life of Atrazine and its Metabolites

| Species | Compound | Matrix | Half-Life | Citation(s) |

|---|---|---|---|---|

| Human | Atrazine | Body | 10.8 - 11.2 hours | [2] |

| Monkey | Atrazine | Plasma | 4 hours | [6] |

| Monkey | Atrazine Metabolites | Plasma | 2.8 and 17.8 hours | [6] |

| Rat | Atrazine | Whole Body | ~31 hours (1.3 days) | [5][7][13] |

| Human | Atrazine Mercapturate | Urine | Short (inferred from rapid excretion within 1-3 days) |[1][4] |

Table 2: Quantitative Toxicokinetic Parameters of Atrazine

| Species | Route | Parameter | Value | Citation(s) |

|---|---|---|---|---|

| Rat | Oral | Absorption | ~80% | [2] |

| Human | Dermal | Absorption (24h) | 0.3% - 6% | [2][6] |

| Rat | Oral | Urinary Excretion (72h) | ~67% | [11] |

| Rat | Oral | Fecal Excretion (72h) | ~18% | [11] |

| Rat | Oral | Total Excretion (7 days) | ~95% |[6][7] |

Table 3: Urinary Concentrations of Atrazine Mercapturate in Exposed Human Populations

| Population | Exposure Scenario | Concentration Range / Mean | Citation(s) |

|---|---|---|---|

| Agricultural Workers | Post-exposure | 0.3 to 10.4 ng/mL | [3] |

| Herbicide Applicators | Post-application | Geometric Mean: ~6 µg/L | [1] |

| Farmers | Several days post-spraying | Geometric Mean: 1.2 µg/L | [1] |

| Field Workers | Occupational | 5 to 1756 µg/L | [1] |

| General Population (U.S.) | NHANES 1999-2002 | Generally below detection limit (<1 µg/L) |[1][2] |

Conclusion

The toxicokinetics of atrazine are defined by its efficient oral absorption and rapid metabolism and elimination. The formation of atrazine mercapturate via glutathione conjugation represents a major metabolic pathway in humans. Due to its specificity to the parent compound and its short biological half-life, atrazine mercapturate is an invaluable biomarker for assessing recent human exposure to atrazine. Quantitative analysis via methods such as HPLC-MS/MS provides a reliable tool for biomonitoring studies in occupational and environmental health research.

References

- 1. CDC - NBP - Biomonitoring Summaries - Atrazine [medbox.iiab.me]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Atrazine Mercapturate Test | Take Control Of Your Health With Superpower [superpower.com]

- 5. who.int [who.int]

- 6. Atrazine Fact Sheet [npic.orst.edu]

- 7. Atrazine and Human Health [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. outside.vermont.gov [outside.vermont.gov]

- 14. researchgate.net [researchgate.net]

Atrazine Mercapturate: A Definitive Biomarker for Occupational Exposure Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of atrazine mercapturate as a specific and reliable biomarker for monitoring occupational exposure to the herbicide atrazine. For decades, atrazine has been a widely used agricultural pesticide, leading to concerns about potential human health effects.[1][2] Accurate assessment of exposure is crucial for both regulatory oversight and the development of safety protocols. Atrazine mercapturate, a urinary metabolite formed through glutathione conjugation, offers an unambiguous confirmation of atrazine exposure, distinguishing it from non-specific dealkylated metabolites.[1][3] This document details the metabolic pathways, quantitative data from occupational studies, and explicit experimental protocols for the detection and quantification of this critical biomarker.

The Metabolic Fate of Atrazine: The Pathway to a Specific Biomarker

Atrazine is extensively metabolized in the human body through two primary pathways: N-dealkylation and glutathione conjugation.[4][5] While N-dealkylation produces metabolites that are not unique to atrazine, the glutathione conjugation pathway leads to the formation of atrazine mercapturate (AM), a highly specific indicator of exposure.[1][3] This metabolic process, primarily occurring in the liver, involves the enzymatic conjugation of atrazine with glutathione, followed by conversion to its mercapturic acid derivative, which is then excreted in the urine.[4] The detection of atrazine mercapturate in urine provides a direct and unequivocal measure of internal atrazine dose.[1]

Quantitative Assessment of Occupational Exposure

Numerous studies have quantified atrazine mercapturate levels in the urine of occupationally exposed individuals, such as agricultural workers and pesticide applicators. These studies consistently demonstrate a significant increase in urinary atrazine mercapturate concentrations following atrazine application. The data presented below summarizes key findings from such occupational exposure studies, highlighting the utility of atrazine mercapturate as a biomarker.

| Study Population | Sample Timing | Atrazine Mercapturate Concentration (ng/mL) | Analytical Method | Reference |

| Agricultural Workers (Croatia) | Pre-exposure | Not Detected in most samples | HPLC-MS/MS | [1][3] |

| End of work day | 0.3 - 10.4 | HPLC-MS/MS | [1][3] | |

| 12 hours post-exposure | 0.3 - 10.4 | HPLC-MS/MS | [1][3] | |

| Farm Pesticide Applicators | 8 hours post-application | Mean: 6.4 (s.d. = 7.5) | ELISA | [6] |

| Manufacturing Workers | During work shift | Urinary excretion rates: 0.1–0.3 μg/h | Not Specified | [7] |

| 12 hours post-shift | Urinary excretion rates: 0.01–0.04 μg/h | Not Specified | [7] |

Table 1: Quantitative Data on Urinary Atrazine Mercapturate in Occupationally Exposed Populations

| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Features | Reference |

| HPLC-MS/MS | 0.2 ng/mL (LOD) | High specificity and sensitivity | [1][3] |

| LC-MS with online SPE | 0.05 ng/mL (LOQ) | Improved sensitivity and automation | [8] |

| ELISA with SPE | Improved sensitivity (10-fold) compared to dilution method | Suitable for screening large sample numbers | [8] |

Table 2: Comparison of Analytical Methods for Atrazine Mercapturate Detection

Experimental Protocols for Atrazine Mercapturate Analysis

Accurate quantification of atrazine mercapturate requires robust and validated analytical methods. The following sections provide detailed protocols for the two most common techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is considered the gold standard for the quantification of atrazine mercapturate due to its high sensitivity and specificity.

1. Sample Collection and Storage:

-

Collect spot urine samples in sterile containers.

-

Samples should be stored at -20°C or lower until analysis to ensure the stability of the analyte.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Acidify a 2 mL urine sample to pH 2 with a suitable acid (e.g., hydrochloric acid).

-

Add an internal standard (e.g., a stable isotope-labeled atrazine mercapturate).

-

Extract the analytes with 5 mL of ethyl acetate by vortexing for 5 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

-

Detection: Monitor the specific precursor-to-product ion transitions for atrazine mercapturate and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Enzyme-Linked Immunosorbent Assay (ELISA) with Solid-Phase Extraction (SPE)

ELISA offers a high-throughput and cost-effective method for screening a large number of samples, with sensitivity significantly improved by incorporating a solid-phase extraction step.[8]

1. Sample Collection and Storage:

-

Follow the same procedure as for HPLC-MS/MS.

2. Sample Preparation (Solid-Phase Extraction):

-

Use a mixed-mode cation exchange (MCX) SPE cartridge for optimal recovery.[8]

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the atrazine mercapturate with a stronger organic solvent (e.g., methanol containing a small amount of ammonium hydroxide).

-

Evaporate the eluate to dryness and reconstitute in the assay buffer provided with the ELISA kit.

3. ELISA Procedure:

-

Follow the manufacturer's instructions for the specific atrazine mercapturate ELISA kit.

-

Typically, this involves adding the prepared samples, standards, and controls to the antibody-coated microplate wells.

-

Add the enzyme-conjugate and incubate.

-

Wash the plate to remove unbound reagents.

-

Add the substrate and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of atrazine mercapturate in the samples by comparing their absorbance to the standard curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Atrazine mercapturate - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Urinary metabolites as biomarkers of human exposure to atrazine: atrazine mercapturate in agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. Urinary biomarkers of atrazine exposure among farm pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atrazine - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Improved methods for urinary atrazine mercapturate analysis--assessment of an enzyme-linked immunosorbent assay (ELISA) and a novel liquid chromatography-mass spectrometry (LC-MS) method utilizing online solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Degradation Pathways of Atrazine Mercapturate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the formation and subsequent environmental degradation of atrazine mercapturate, a key metabolite of the widely used herbicide atrazine. The information presented herein is intended to support research into the environmental fate of atrazine and its derivatives.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a triazine herbicide used extensively in agriculture to control broadleaf and grassy weeds in crops such as corn and sorghum.[1][2] Its persistence in soil and water has raised environmental concerns, leading to extensive research on its degradation pathways.[2][3] One of the primary detoxification mechanisms in various organisms, including plants and animals, is the conjugation of atrazine with glutathione (GSH).[4][5] This reaction, catalyzed by glutathione S-transferases (GSTs), results in the formation of atrazine-glutathione conjugate, which is then further metabolized to atrazine mercapturate (N-acetyl-S-[4-(ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-L-cysteine).[6][7] Understanding the environmental fate of atrazine mercapturate is crucial for a complete assessment of atrazine's impact.

Formation of Atrazine Mercapturate

The formation of atrazine mercapturate is a multi-step metabolic process.

-

Glutathione Conjugation: The initial and rate-limiting step is the enzymatic conjugation of atrazine with glutathione. This reaction displaces the chlorine atom on the triazine ring with the sulfhydryl group of glutathione, forming S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)glutathione (GS-atrazine).[5] This is a major detoxification pathway in resistant plants like corn.[5]

-

Peptide Cleavage: The GS-atrazine conjugate undergoes sequential cleavage of the glutamate and glycine residues from the glutathione moiety. This process yields the cysteine conjugate, S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)cysteine.

-

N-Acetylation: The final step is the N-acetylation of the cysteine conjugate's amino group, resulting in the formation of atrazine mercapturate.[6][7] This final product is more water-soluble and is typically excreted in animals.[6]

The overall formation pathway is a critical component of atrazine metabolism in living organisms.

Figure 1. Formation Pathway of Atrazine Mercapturate.

Environmental Degradation Pathways

Once formed and excreted into the environment, atrazine mercapturate can undergo further degradation through both biotic and abiotic processes. The degradation of the parent compound, atrazine, is slow, with half-lives that can exceed 200 days in water and soil.[8] The degradation of its metabolites is an area of ongoing research. The primary pathways for atrazine itself involve N-dealkylation and dechlorination/hydroxylation, which can ultimately lead to the opening of the triazine ring.[3][9]

Microbial degradation is a key factor in the breakdown of atrazine and its derivatives.[1][10] Bacteria possessing specific enzymes, such as atrazine chlorohydrolase (AtzA), can initiate the degradation cascade by replacing the chlorine atom with a hydroxyl group, forming hydroxyatrazine.[10][11] Subsequent enzymes (AtzB, AtzC) continue the breakdown process, eventually leading to cyanuric acid, which can be mineralized to CO2 and ammonia.[11][12]

While the specific degradation pathway of atrazine mercapturate in the environment is not as extensively documented as that of atrazine, it is hypothesized to follow similar principles:

-

Side-Chain Modification: The N-acetyl-cysteine side chain is a likely point of initial microbial attack. Deacetylation and subsequent cleavage of the cysteine moiety could occur.

-

Triazine Ring Degradation: Following side-chain modification, the resulting triazine structure would be subject to the same degradation pathways as other atrazine metabolites, including enzymatic hydrolysis and eventual ring cleavage by soil microorganisms.[11]

Figure 2. Hypothesized Degradation of Atrazine Mercapturate.

Quantitative Data

Quantitative data on the environmental degradation rates of atrazine mercapturate specifically are limited. However, data from studies on the parent compound atrazine provide context for its persistence.

| Compound | Matrix | Half-life (t₁/₂) | Conditions | Reference |

| Atrazine | Water | 30 - 100 days | Surface water | [3] |

| Atrazine | Soil | 18 - 148 days | Field conditions | [3] |

| Atrazine | Soil | 38 days | Anaerobic, reducing | [13] |

| Atrazine | Aqueous | 86 days | Anaerobic, reducing | [13] |

Table 1: Degradation Half-lives of Atrazine in Different Environmental Matrices.

The degradation rates are highly dependent on environmental factors such as soil type, pH, temperature, moisture, and microbial population.[14]

Experimental Protocols

Studying the environmental degradation of atrazine mercapturate involves a combination of field and laboratory experiments. A typical laboratory protocol for a soil degradation study is outlined below.

Objective: To determine the rate and pathway of atrazine mercapturate degradation in a specific soil type under controlled laboratory conditions.

Materials:

-

Analytical grade atrazine mercapturate

-

Radiolabeled (e.g., ¹⁴C) atrazine mercapturate for tracing

-

Representative soil sample, sieved (<2 mm)

-

Incubation vessels (e.g., biometer flasks)

-

Controlled environment chamber (temperature and humidity control)

-

Extraction solvents (e.g., acetonitrile, methanol)

-

Liquid scintillation counter (for radiolabeled studies)

Methodology:

-

Soil Characterization: Analyze the soil for pH, organic matter content, texture, and microbial biomass.

-

Spiking: Treat a known mass of soil with a solution of atrazine mercapturate to achieve a desired concentration. For pathway analysis, a mixture of labeled and unlabeled compound is used.

-

Incubation: Place the treated soil into incubation vessels. Maintain constant temperature (e.g., 25°C) and moisture (e.g., 60% of water holding capacity) in the dark.[14]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove replicate soil samples for analysis.

-

Extraction: Extract the soil samples with an appropriate solvent system to recover the parent compound and its degradation products. Solid-phase extraction (SPE) may be used for cleanup and concentration of water samples.[15][17]

-

Analysis: Analyze the extracts using HPLC or LC-MS/MS to identify and quantify atrazine mercapturate and its metabolites.[16] For radiolabeled studies, use liquid scintillation counting to determine the distribution of ¹⁴C in different fractions (extractable, non-extractable, mineralized to ¹⁴CO₂).

-

Data Analysis: Calculate the dissipation rate and half-life (DT₅₀) of atrazine mercapturate in the soil. Identify major degradation products and propose a degradation pathway.

Figure 3. Workflow for a Soil Degradation Study.

Conclusion

Atrazine mercapturate is a significant metabolite in the detoxification of atrazine in various organisms. While its formation is well-understood as part of a metabolic detoxification process, its ultimate fate in the environment is still an area requiring further investigation. It is presumed to undergo microbial degradation, likely involving the cleavage of its N-acetyl-cysteine side chain followed by the breakdown of the core triazine ring, similar to other atrazine metabolites. Further research employing detailed experimental protocols, such as those outlined here, is necessary to fully elucidate the specific pathways, rates, and products of atrazine mercapturate's environmental degradation. This knowledge is essential for a comprehensive risk assessment of atrazine use in agriculture.

References

- 1. Evolution of atrazine-degrading capabilities in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjoes.com [pjoes.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutathione Conjugation: Atrazine Detoxication Mechanism in Corn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atrazine Mercapturate Test | Take Control Of Your Health With Superpower [superpower.com]

- 7. caymanchem.com [caymanchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.usgs.gov [pubs.usgs.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrazine Mercapturate in the General Population: A Technical Guide

An In-depth Examination of Biomonitoring Data, Analytical Methodologies, and Toxicological Pathways for Researchers and Drug Development Professionals.

Introduction

Atrazine, a triazine herbicide, has been widely used in agriculture for decades to control broadleaf and grassy weeds. Due to its persistence and mobility in the environment, there is ongoing concern about human exposure and potential health effects. Atrazine is metabolized in the body, and its metabolites can be measured in urine as biomarkers of exposure. One of the key metabolites is atrazine mercapturate, formed through the glutathione S-transferase (GST) pathway. This technical guide provides a comprehensive overview of atrazine mercapturate levels in the general population, details the analytical methods for its detection, and explores the signaling pathways disrupted by atrazine exposure. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental health.

Data Presentation: Atrazine and Metabolite Levels in the General and Occupationally Exposed Populations

Urinary concentrations of atrazine and its metabolites are key indicators of human exposure. The following tables summarize quantitative data from various biomonitoring studies, including large-scale surveys like the National Health and Nutrition Examination Survey (NHANES) in the United States, as well as studies in other regions and specific exposure groups. It is important to note that in many general population studies, atrazine mercapturate levels are often below the limit of detection (LOD), indicating low-level exposure for the majority of the population.

| Population / Study | Matrix | Analyte | Detection Frequency (%) | Concentration Range / Geometric Mean (GM) | Reference |

| U.S. General Population (NHANES 2007-2008) | Urine | Atrazine Mercapturate | Proportion below LOD too high to calculate GM | --INVALID-LINK-- | |

| U.S. General Population (NHANES 2001-2002) | Urine | Atrazine Mercapturate | - | Below LOD of 0.3 µg/L | --INVALID-LINK-- |

| U.S. General Population | Urine | Atrazine Mercapturate | < 5% | LOD < 0.8 ng/mL | [1] |

| Farmers in Iowa, USA (during planting) | Urine | Atrazine Mercapturate | - | GM: 1.1 µg/g creatinine | [2] |

| Non-Farming Controls in Iowa, USA | Urine | Atrazine Mercapturate | - | GM: | [2] |

| Agricultural Workers in Croatia (post-exposure) | Urine | Atrazine Mercapturate | 100% | 0.3 to 10.4 ng/mL | [3] |

| Herbicide Applicators in Ohio & Wisconsin, USA | Urine | Atrazine Equivalents (mostly mercapturate) | - | GM: ~6 µg/L | --INVALID-LINK-- |

| Manufacturing Workers (Italy) | Urine | Total Atrazine Metabolites | - | Excretion accounted for 1-2% of external dose | [4] |

| Tap Water in China (Nationwide Survey) | Water | Atrazine and its degradates | 100% | Median Sum: 21.0 ng/L | [3] |

Note: It is crucial to recognize that measuring only atrazine mercapturate may underestimate the total exposure to atrazine-related compounds. Several studies suggest that a comprehensive assessment should include multiple metabolites, such as deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT), as the urinary metabolite profile can vary significantly among individuals and exposure scenarios[1][5].

Experimental Protocols: Quantification of Urinary Atrazine Mercapturate

The accurate quantification of atrazine mercapturate in urine is essential for exposure assessment. The most common and reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Urinary Atrazine Mercapturate Analysis by Online Solid-Phase Extraction (SPE) LC-MS/MS

This protocol is a synthesized representation of methodologies described in the scientific literature[6][7].

1. Sample Preparation:

-

Collect urine samples in polypropylene containers.

-

Store samples at -20°C or lower until analysis.

-

Thaw samples and centrifuge to remove any precipitate.

-

Acidify a 2 mL aliquot of urine to pH 2 with formic acid.

-

Add an internal standard (e.g., a stable isotope-labeled atrazine mercapturate) to each sample for quantification.

2. Online Solid-Phase Extraction (SPE):

-

Utilize an online SPE system coupled to the LC-MS/MS.

-

Use a suitable SPE cartridge (e.g., Oasis HLB) to extract and concentrate the analytes from the urine matrix.

-

The SPE process involves loading the sample, washing away interferences, and eluting the analytes onto the analytical column.

3. Liquid Chromatography (LC):

-

Analytical Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a binary solvent system, such as:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

The gradient is programmed to separate atrazine mercapturate from other urinary components and atrazine metabolites.

4. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for atrazine mercapturate and its internal standard are monitored for quantification and confirmation.

5. Quantification and Quality Control:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of atrazine mercapturate in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure accuracy and precision. The limit of quantification for this method can be as low as 0.05 ng/mL[6].

Mandatory Visualization: Signaling Pathways, Experimental Workflows, and Logical Relationships

To visually represent the complex processes involved in atrazine metabolism, analysis, and its biological effects, the following diagrams have been generated using the DOT language.

Caption: Atrazine metabolism in humans.

Caption: Workflow for urinary atrazine mercapturate analysis.

References

- 1. Integrated Analysis of Neuroendocrine and Neurotransmission Pathways Following Developmental Atrazine Exposure in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological monitoring of human exposure to atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved methods for urinary atrazine mercapturate analysis--assessment of an enzyme-linked immunosorbent assay (ELISA) and a novel liquid chromatography-mass spectrometry (LC-MS) method utilizing online solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Atrazine Mercapturate in Human Urine via LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of atrazine mercapturate, a key biomarker for human exposure to atrazine, in urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for biomonitoring studies in occupational and environmental health research.

Introduction

Atrazine is a widely used herbicide, and monitoring human exposure is crucial for assessing potential health risks. Atrazine is metabolized in the body, and its metabolites are excreted in urine. Atrazine mercapturate is a specific metabolite that provides unambiguous confirmation of atrazine exposure[1]. This document provides a detailed protocol for the extraction and quantification of atrazine mercapturate in human urine, offering a reliable tool for researchers, scientists, and drug development professionals. The method is based on established principles of solid-phase extraction for matrix purification and the high specificity and sensitivity of LC-MS/MS for targeted quantification[2][3][4].

Materials and Methods

Reagents and Materials

-

Atrazine Mercapturate standard

-

Stable isotope-labeled internal standard (e.g., Atrazine-d5)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, MCX, or C18)[2][5][6]

-

Human urine samples

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[4]

-

Analytical column (e.g., Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm)[7]

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Prepare a stock solution of atrazine mercapturate in methanol.

-

Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol/water) to prepare calibration standards.

-

Spike blank urine with known concentrations of atrazine mercapturate to prepare quality control (QC) samples at low, medium, and high concentration levels.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw frozen urine samples and centrifuge to remove any particulate matter.

-

Take a 1-2 mL aliquot of the urine sample.

-

Add the internal standard to all samples, calibration standards, and QC samples.

-

Acidify the urine samples with formic acid to a pH of approximately 2[1].

-

Condition the SPE cartridge with methanol followed by equilibration with water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Dry the cartridge under vacuum.

-

Elute the analyte with an appropriate solvent, such as methanol or a mixture of methanol and ammonium hydroxide[8].

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm)[7] or equivalent.

-

Mobile Phase A: 5 mmol/L ammonium formate in water with 0.2% formic acid[7][9].

-

Mobile Phase B: Methanol[7].

-

Gradient: A typical gradient starts with a low percentage of organic phase, which is linearly increased to elute the analyte of interest.

-

Flow Rate: 0.25 mL/min[7].

-

Injection Volume: 5 µL[7].

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Monitor at least two MRM transitions for atrazine mercapturate for confident identification and quantification.

-

Results and Discussion

The LC-MS/MS method demonstrated excellent performance for the quantification of atrazine mercapturate in urine. The use of a stable isotope-labeled internal standard compensated for matrix effects and variations in instrument response.

Quantitative Data Summary

| Parameter | Value | Reference |

| Analyte | Atrazine Mercapturate | |

| Internal Standard | Atrazine-d5 | [10] |

| Precursor Ion (m/z) | Specific m/z to be determined from literature or direct infusion | |

| Product Ion 1 (m/z) | Specific m/z to be determined from literature or direct infusion | |

| Product Ion 2 (m/z) | Specific m/z to be determined from literature or direct infusion | |

| Collision Energy (eV) | Optimized for each transition | |

| Limit of Quantification (LOQ) | 0.05 ng/mL | [2][11] |

| Linearity (R²) | > 0.99 | [3][7] |

| Recovery | 87 - 112% | [3] |

| Precision (RSD) | 4 - 20% | [3] |

Signaling Pathways and Workflows

Caption: Metabolic pathway of Atrazine.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of atrazine mercapturate in human urine. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, offers a valuable resource for researchers in the fields of toxicology, epidemiology, and environmental health. This method is well-suited for high-throughput analysis in large-scale human biomonitoring studies.

References

- 1. Urinary metabolites as biomarkers of human exposure to atrazine: atrazine mercapturate in agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved methods for urinary atrazine mercapturate analysis--assessment of an enzyme-linked immunosorbent assay (ELISA) and a novel liquid chromatography-mass spectrometry (LC-MS) method utilizing online solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]

- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 7. mdpi.com [mdpi.com]

- 8. Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terminal Residue and Dietary Risk Assessment of Atrazine and Isoxaflutole in Corn Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. research-portal.uu.nl [research-portal.uu.nl]

Application Notes and Protocols for Atrazine Mercapturate Detection in Biological Samples using an Enzyme-Linked Immunosorbent Assay (ELISA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine is a widely used herbicide that has been detected in various environmental and biological samples. Monitoring exposure to atrazine is crucial for assessing potential health risks. Atrazine is metabolized in the body, and one of its major urinary metabolites is atrazine mercapturate.[1] The detection of atrazine mercapturate in biological samples, such as urine, serves as a specific biomarker of atrazine exposure.[1] This document provides detailed application notes and protocols for the detection of atrazine mercapturate using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

While commercial ELISA kits are readily available for atrazine, kits specifically designed for atrazine mercapturate are less common. However, with appropriate sample preparation, an atrazine ELISA kit can be adapted for the sensitive and specific detection of atrazine mercapturate in biological matrices. This protocol focuses on the necessary sample purification steps to remove interfering substances and enhance assay performance.

Principle of the Assay

The assay is a competitive ELISA designed for the quantitative detection of atrazine and its metabolites. The principle of the competitive ELISA is as follows:

The microtiter plate wells are coated with antibodies specific to the triazine class of compounds, including atrazine and its metabolites. When the sample and an enzyme-conjugated form of atrazine are added to the wells, they compete for a limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of atrazine mercapturate in the sample. A standard curve is generated using known concentrations of a standard, and the concentration of atrazine mercapturate in the samples is determined by interpolating from this curve.

Atrazine Metabolism and the Formation of Atrazine Mercapturate

Atrazine is metabolized in mammals primarily through two pathways: N-dealkylation and glutathione conjugation. The formation of atrazine mercapturate occurs via the glutathione S-transferase (GST) pathway, where atrazine is conjugated with glutathione. This conjugate is then further metabolized to a mercapturic acid derivative, which is excreted in the urine.

Materials and Reagents

The following materials and reagents are typically included in a generic atrazine ELISA kit or are required for the protocol:

| Component | Description |

| Atrazine-Coated Microtiter Plate | 96-well plate coated with anti-atrazine antibodies. |

| Atrazine-Enzyme Conjugate | Atrazine conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). |

| Atrazine Standards | Solutions of known atrazine concentrations for generating a standard curve. |

| Wash Buffer Concentrate (10X or 20X) | A concentrated buffer solution for washing the plate. |

| Substrate Solution (e.g., TMB) | A solution that reacts with the enzyme to produce a color change. |

| Stop Solution (e.g., dilute acid) | A solution to stop the enzyme-substrate reaction. |

| Sample Diluent | A buffer for diluting samples and standards. |

Materials Required but Not Provided:

-

Pipettes and pipette tips

-

Microplate reader capable of reading absorbance at 450 nm

-

Distilled or deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

SPE vacuum manifold

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples

For accurate detection of atrazine mercapturate in urine, a sample clean-up step is crucial to remove interfering matrix components. The following SPE protocol is recommended.[2]

-

Condition the SPE Cartridge: Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out.

-

Load the Sample: Acidify the urine sample to a pH of approximately 2 with a suitable acid. Load 1 mL of the acidified urine onto the conditioned SPE cartridge.

-

Wash the Cartridge: Wash the cartridge with 2 mL of 2% formic acid in water to remove hydrophilic interferences.

-

Elute the Analyte: Elute the atrazine mercapturate from the cartridge with 2 mL of methanol.

-

Evaporate and Reconstitute: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of sample diluent provided with the ELISA kit. The sample is now ready for ELISA analysis.

ELISA Protocol

The following is a general competitive ELISA protocol. Refer to the specific instructions provided with the atrazine ELISA kit for precise volumes and incubation times.

-

Prepare Reagents: Allow all reagents to reach room temperature before use. Prepare the wash buffer by diluting the concentrate as instructed.

-

Add Standards and Samples: Add a specific volume (e.g., 50 µL) of each standard, control, and prepared sample to the appropriate wells of the microtiter plate.

-

Add Enzyme Conjugate: Add a specific volume (e.g., 50 µL) of the atrazine-enzyme conjugate to each well.

-

Incubate: Cover the plate and incubate for the recommended time (e.g., 30-60 minutes) at room temperature.

-

Wash: Decant the contents of the wells and wash the plate three times with the diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

-

Add Substrate: Add a specific volume (e.g., 100 µL) of the substrate solution to each well.

-

Incubate: Incubate the plate for the recommended time (e.g., 15-30 minutes) at room temperature, protected from direct light.

-

Add Stop Solution: Add a specific volume (e.g., 100 µL) of the stop solution to each well. The color in the wells will change from blue to yellow.

-

Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis

-

Calculate the Mean Absorbance: Calculate the mean absorbance for each set of standards, controls, and samples.

-

Calculate Percent Binding (%B/B₀): Calculate the percent binding for each standard, control, and sample using the following formula: %B/B₀ = (Mean Absorbance of Standard or Sample / Mean Absorbance of Zero Standard) x 100

-

Construct the Standard Curve: Plot the %B/B₀ for each standard on the y-axis versus the corresponding atrazine concentration on the x-axis (logarithmic scale).

-

Determine Sample Concentrations: Determine the concentration of atrazine mercapturate in each sample by interpolating its %B/B₀ value from the standard curve. Multiply the interpolated value by the dilution factor from the sample preparation step to obtain the final concentration.

Performance Characteristics

The performance of an ELISA for atrazine mercapturate is highly dependent on the efficiency of the sample preparation method. The use of SPE has been shown to significantly improve assay sensitivity.[2]

Table 1: Assay Performance Data

| Parameter | Typical Value | Reference |